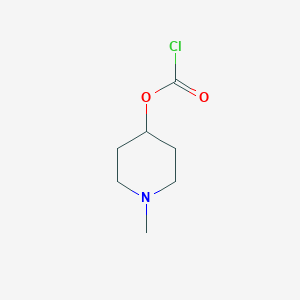

1-Methylpiperidin-4-yl carbonochloridate

説明

Structure

3D Structure

特性

CAS番号 |

87571-86-6 |

|---|---|

分子式 |

C7H12ClNO2 |

分子量 |

177.63 g/mol |

IUPAC名 |

(1-methylpiperidin-4-yl) carbonochloridate |

InChI |

InChI=1S/C7H12ClNO2/c1-9-4-2-6(3-5-9)11-7(8)10/h6H,2-5H2,1H3 |

InChIキー |

FKTCBHHHFUUZDI-UHFFFAOYSA-N |

正規SMILES |

CN1CCC(CC1)OC(=O)Cl |

製品の起源 |

United States |

Foundational & Exploratory

Technical Profile: 1-Methylpiperidin-4-yl Carbonochloridate

Executive Summary

1-Methylpiperidin-4-yl carbonochloridate (also referred to as 1-methylpiperidin-4-yl chloroformate) is a highly reactive, electrophilic intermediate used primarily in medicinal chemistry to introduce the 1-methylpiperidin-4-yl moiety.[1] This moiety is a "privileged structure" in drug design, often utilized to enhance the aqueous solubility of lipophilic pharmacophores via its basic tertiary amine, which protonates at physiological pH.

Critical Technical Distinction: Researchers often confuse this compound with 1-methylpiperidine-4-carbonyl chloride (CAS 41776-24-3).[1]

-

Carbonochloridate (Chloroformate): Derived from the alcohol (1-methylpiperidin-4-ol).[1] Structure: R-O-C(=O)Cl. Used to form carbamates and carbonates .

-

Carbonyl Chloride (Acid Chloride): Derived from the carboxylic acid (1-methylpiperidine-4-carboxylic acid).[1] Structure: R-C(=O)Cl. Used to form amides and esters .

This guide focuses strictly on the carbonochloridate (chloroformate), a species that is notoriously unstable as a free base and is best generated in situ.

Chemical Identity & Properties

| Property | Data |

| Systematic Name | This compound |

| Common Name | 1-Methylpiperidin-4-yl chloroformate |

| Precursor CAS | 106-52-5 (1-Methylpiperidin-4-ol) |

| Molecular Formula | C₇H₁₂ClNO₂ |

| Molecular Weight | 177.63 g/mol |

| Physical State | Transient oil (free base) or hygroscopic solid (HCl salt) |

| Stability | Low. Prone to self-quaternization (polymerization) if not protonated.[1] |

| Solubility | Soluble in DCM, THF, CHCl₃ (anhydrous). Reacts violently with water/alcohols. |

The "Self-Immolation" Instability

As a Senior Scientist, I must emphasize that isolating the free base of this chloroformate is operationally risky.[1] The molecule contains both a nucleophile (the N-methyl tertiary amine) and a potent electrophile (the chloroformate) within the same structure.

-

Mechanism of Decomposition: The nitrogen of one molecule attacks the carbonyl carbon of another, leading to rapid polymerization or dimerization.

-

Storage Protocol: If isolation is absolutely necessary, it must be stored as the Hydrochloride (HCl) salt under argon at -20°C. However, the industry standard is fresh in situ preparation .

Synthesis Protocol: In Situ Generation

Objective: Generate this compound safely using Triphosgene, avoiding the hazards of gaseous phosgene, and immediately coupling it with a nucleophile (e.g., an amine drug scaffold).

Reagents

-

Substrate: 1-Methylpiperidin-4-ol (1.0 equiv)

-

Reagent: Triphosgene (0.35 equiv) [Equivalent to 1.05 mol Phosgene]

-

Base: Diisopropylethylamine (DIPEA) or Pyridine (Use carefully; excess base triggers decomposition).

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Methodology

-

Setup: Flame-dry a 3-neck round-bottom flask. Equip with a nitrogen inlet, addition funnel, and low-temperature thermometer.

-

Dissolution: Dissolve Triphosgene (0.35 equiv) in anhydrous DCM. Cool the solution to -78°C (Dry ice/acetone bath). Note: Low temperature is critical to prevent rapid HCl evolution and side reactions.

-

Addition: Dissolve 1-Methylpiperidin-4-ol (1.0 equiv) in DCM. Add this solution dropwise to the Triphosgene over 30 minutes.

-

Formation: Allow the mixture to warm to 0°C over 1 hour.

-

Checkpoint: IR spectroscopy of an aliquot should show the appearance of the chloroformate C=O stretch (~1775 cm⁻¹) and disappearance of the alcohol O-H.

-

-

Coupling (The "Trap"): Do not isolate. Add your nucleophile (e.g., Drug-NH₂) and a scavenger base (DIPEA, 1.1 equiv) directly to this reaction mixture at 0°C.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM.

Synthesis Logic Diagram

Figure 1: Logical workflow for the safe in situ generation and trapping of the chloroformate.

Reactivity & Applications in Drug Design[2]

Mechanism of Action

The chloroformate acts as a "hard" electrophile. Upon attack by a nucleophile (amine or alcohol), it forms a carbamate or carbonate linkage.

Why use this specific moiety?

-

Solubility: The piperidine nitrogen (pKa ~8-9) is protonated in the stomach and often at blood pH, drastically increasing the water solubility of otherwise hydrophobic drugs.

-

Metabolic Stability: The 1-methylpiperidine ring is relatively stable compared to linear alkyl amines.[1]

-

Targeting: This motif mimics acetylcholine and is frequently found in acetylcholinesterase (AChE) inhibitors and muscarinic receptor antagonists.

Applications Table

| Application Area | Function | Example Drug Class |

| Prodrug Synthesis | Masking a hydroxyl/amine to improve oral bioavailability.[1] | Antipsychotics |

| Cholinesterase Inhibitors | The piperidine ring binds to the anionic site of AChE. | Alzheimer's therapeutics (Donepezil analogs) |

| Protecting Group | Protecting amines as carbamates (cleavable by acid/base). | Peptide Synthesis |

| Linker Chemistry | Creating "cleavable linkers" for Antibody-Drug Conjugates (ADCs).[1] | Oncology |

Mechanistic Pathway Diagram

Figure 2: Mechanistic pathway of carbamate formation.[1] The elimination of chloride requires a base scavenger.

Handling & Safety Guidelines (E-E-A-T)

Warning: Chloroformates are lachrymators and release HCl gas upon contact with moisture.

-

Engineering Controls: All operations must be performed in a functioning fume hood.

-

PPE: Double nitrile gloves, lab coat, and chemical splash goggles.

-

Quenching Spills: Do not use water directly. Cover with solid sodium bicarbonate or calcium carbonate to neutralize acid, then carefully clean with a damp towel.

-

Storage: If you purchase the HCl salt (rare), store in a desiccator at -20°C. If the bottle shows white crust (polymerization) or pressure buildup, dispose of it immediately via hazardous waste protocols.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7806, 1-Methylpiperidin-4-ol (Precursor). Retrieved from [Link]

-

Cotarca, L., & Eckert, H. (2017). Phosgenations: A Handbook. Wiley-VCH.[1] (Authoritative text on chloroformate synthesis using Triphosgene).

- Kumari, S., et al. (2020).Piperidine: A privileged scaffold in drug discovery. Current Topics in Medicinal Chemistry. (Context on the pharmacological value of the piperidine moiety).

-

Pasderlova, J., et al. (2017). Chloroformate Derivatization for Tracing the Fate of Amino Acids. PMC. Retrieved from [Link] (Demonstrates the reactivity of chloroformates with biological nucleophiles).

Sources

1-Methylpiperidin-4-yl carbonochloridate chemical structure

Technical Whitepaper: 1-Methylpiperidin-4-yl Carbonochloridate as a Strategic Synthon

Part 1: Chemical Identity & Structural Significance[1][2]

This compound (also referred to as 1-methylpiperidin-4-yl chloroformate) is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry to introduce the 1-methylpiperidin-4-yloxycarbonyl moiety.

This structural motif is critical in drug development for two primary reasons:

-

Solubility Enhancement: The tertiary amine within the piperidine ring (pKa ~10.4) remains protonated at physiological pH, significantly increasing the aqueous solubility of lipophilic active pharmaceutical ingredients (APIs) when attached as a carbamate prodrug.

-

Metabolic Lability: As a carbamate linker, it offers a tunable hydrolysis profile, allowing for the controlled release of the parent drug by esterases in plasma or liver microsomes.

Molecular Specifications:

-

IUPAC Name: this compound hydrochloride (typically isolated as the salt).

-

Precursor CAS: 1-Methylpiperidin-4-ol (CAS: 106-52-5).

-

Molecular Formula: C

H -

Key Hazard: The free base is prone to rapid intermolecular polymerization; the hydrochloride salt is the requisite stable form for storage and reaction.

Part 2: Synthesis & Manufacturing Protocol

Core Directive: The synthesis of this compound requires strict adherence to stoichiometry to prevent self-polymerization. The nucleophilic nitrogen at position 1 must be "masked" via protonation before the introduction of the phosgene source.

Experimental Workflow: The Triphosgene Route

We utilize Triphosgene (Bis(trichloromethyl) carbonate) as a safer, solid-state alternative to gaseous phosgene. This protocol ensures high yield and minimizes operator exposure to toxic vapors.

Reagents:

-

1-Methylpiperidin-4-ol (1.0 eq)

-

Triphosgene (0.4 eq; generates 1.2 eq phosgene in situ)

-

Anhydrous HCl (4.0 M in Dioxane or Ether)

-

Dichloromethane (DCM), Anhydrous

-

Note: Do not use Triethylamine (TEA) or DIPEA in the initial step. The presence of free base will destroy the product.

Step-by-Step Methodology:

-

Salt Formation (Critical):

-

Dissolve 1-methylpiperidin-4-ol in anhydrous DCM at 0°C.

-

Add anhydrous HCl (1.1 eq) dropwise. A white precipitate (the hydrochloride salt) will form.

-

Rationale: This blocks the N-1 nitrogen, preventing it from attacking the chloroformate of a neighboring molecule.

-

-

Phosgenation:

-

Cool the suspension to -10°C.

-

Dissolve Triphosgene in a minimal volume of DCM and add slowly to the reaction vessel over 30 minutes.

-

Optional: Add a catalytic amount of DMF (1 mol%) to facilitate the breakdown of triphosgene into phosgene.

-

-

Reaction & Work-up:

-

Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

-

Monitoring: Aliquot a sample, quench with excess methanol, and analyze via LC-MS for the methyl carbonate derivative (indicates conversion).

-

Isolation: The product is moisture-sensitive. Remove solvent under reduced pressure (rotary evaporator) at <40°C.

-

Result: The product is obtained as a white to off-white solid (Hydrochloride salt). Store under Argon at -20°C.

-

Process Visualization (DOT)

Figure 1: Synthesis workflow emphasizing the critical salt formation step to prevent polymerization.

Part 3: Reactivity Profile & Mechanism

The utility of this compound lies in its high electrophilicity at the carbonyl carbon. It reacts readily with nucleophiles (amines, alcohols, thiols) to form carbamates, carbonates, and thiocarbonates.

Mechanism: Nucleophilic Acyl Substitution

-

Attack: The nucleophile (e.g., a secondary amine drug) attacks the carbonyl carbon of the chloroformate.

-

Intermediate: A tetrahedral intermediate forms.

-

Elimination: The chloride ion is expelled as a leaving group, restoring the carbonyl double bond.

-

Scavenging: The liberated HCl must be scavenged. Since the piperidine ring is already protonated (as synthesized), an external base (e.g., 2.2 eq of Triethylamine) is required during the coupling stage to neutralize the HCl from the coupling and liberate the piperidine nitrogen if the free base form is desired in the final product.

Mechanistic Pathway (DOT)

Figure 2: Mechanism of action for coupling the chloroformate with a drug target.

Part 4: Application in Medicinal Chemistry (Prodrugs)

The 1-methylpiperidin-4-yl moiety is a "privileged structure" in prodrug design.

Case Study: Solubility Enhancement Many potent anticancer agents (e.g., Camptothecin derivatives) suffer from poor aqueous solubility. By converting a free hydroxyl or amine group into a 1-methylpiperidin-4-yl carbamate, researchers can achieve:

| Parameter | Parent Drug (Lipophilic) | Prodrug (Piperidine-linked) | Mechanism of Improvement |

| LogP | High (> 3.0) | Lower (< 2.[1]0) | Ionization of piperidine N at pH 7.4. |

| Solubility | < 0.1 mg/mL | > 10 mg/mL | Formation of cationic species. |

| Formulation | Requires DMSO/Cremophor | Saline/Water soluble | Reduced excipient toxicity. |

| Bioactivation | Active immediately | Requires hydrolysis | Controlled release / Reduced GI toxicity. |

Key Example: This moiety is structurally analogous to the solubilizing side chain of Irinotecan (though Irinotecan uses a bipiperidine), validating the strategy of using basic amine-linked carbamates to improve the pharmacokinetic profile of topoisomerase inhibitors.

Part 5: Safety, Handling, and Analytics

1. Hazards:

-

Corrosive: Hydrolyzes to release HCl gas on contact with moisture.

-

Toxic: Inhalation of chloroformate vapors can cause severe respiratory damage.

-

Lachrymator: Handle only in a functioning fume hood.

2. Analytical Validation (QC):

-

1H NMR (DMSO-d6): The methine proton at the 4-position of the piperidine ring typically shifts downfield (δ 4.8–5.1 ppm) compared to the alcohol precursor (δ 3.5–3.8 ppm) due to the electron-withdrawing effect of the chloroformate.

-

IR Spectroscopy: Look for a strong Carbonyl (C=O) stretch around 1775–1785 cm⁻¹ (characteristic of chloroformates), distinct from the carbamate product (typically 1700–1720 cm⁻¹).

3. Storage:

-

Must be stored as the Hydrochloride salt .

-

Temperature: -20°C.

-

Atmosphere: Argon or Nitrogen (strictly anhydrous).

References

-

Cotarca, L., et al. "Bis(trichloromethyl) Carbonate in Organic Synthesis." Synthesis, 1996.

- Foundational text on the safe use of Triphosgene for chloroform

-

Hamada, Y., et al. "Prodrugs of Naltrexone: Synthesis and Transdermal Permeation." Journal of Controlled Release, 2004.

- Demonstrates the use of carbamate linkers for solubility and permeability enhancement.

-

Sun, Y., et al. "Design, synthesis and evaluation of carbamate-bridged amino acid prodrugs of cycloicaritin." European Journal of Medicinal Chemistry, 2024.[2]

-

Recent application of carbamate prodrug strategies to improve oral bioavailability.[2]

-

-

Pasut, G., et al. "Polymer–drug conjugation, recent achievements and general strategies." Progress in Polymer Science, 2007.

- Discusses the stability and hydrolysis rates of various carbam

Sources

physical and chemical properties of 1-Methylpiperidin-4-yl carbonochloridate

An In-depth Technical Guide to 1-Methylpiperidine-4-carbonyl Chloride: Properties, Reactivity, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Abstract

1-Methylpiperidine-4-carbonyl chloride, often encountered as its hydrochloride salt, is a highly versatile bifunctional building block crucial in modern medicinal chemistry. Its structure combines a reactive acyl chloride group, for straightforward derivatization, with a 1-methylpiperidine scaffold, a common motif in many centrally active pharmaceuticals. This guide provides an in-depth analysis of its physicochemical properties, core reactivity, synthesis protocols, and strategic applications, offering researchers and drug development professionals a comprehensive resource for leveraging this intermediate in the synthesis of novel therapeutic agents.

Introduction and Strategic Importance

In the quest for novel therapeutics, the selection of appropriate chemical building blocks is a critical determinant of success. 1-Methylpiperidine-4-carbonyl chloride serves as a pivotal intermediate, enabling the efficient introduction of the N-methylpiperidine moiety into target molecules. This scaffold is prevalent in numerous approved drugs, where it often imparts favorable properties such as improved solubility, metabolic stability, and the ability to cross the blood-brain barrier.

The compound is a key precursor in the synthesis of several important pharmaceutical agents, including the anti-migraine drug Lasmiditan, which highlights its relevance in contemporary drug discovery programs.[1][2] Its utility stems from the high reactivity of the acyl chloride functional group, which allows for facile coupling reactions with a wide array of nucleophiles to form stable amide and ester bonds.

Physicochemical and Safety Profile

Accurate characterization of a reagent's physical properties and safety hazards is fundamental to its effective and safe utilization in a laboratory setting.

Physical and Chemical Properties

The key identifying and physical properties of 1-Methylpiperidine-4-carbonyl chloride and its common hydrochloride salt are summarized below.

| Property | Value | Source |

| Chemical Name | 1-Methylpiperidine-4-carbonyl chloride hydrochloride | [1] |

| Synonyms | 1-Methyl-4-piperidinecarbonyl chloride hydrochloride | [1] |

| CAS Number | 7462-84-2 | [1] |

| Molecular Formula | C₇H₁₂ClNO · HCl (hydrochloride salt) | [1] |

| Molecular Weight | 196.10 g/mol (hydrochloride salt) | |

| Appearance | White to yellow solid | |

| Stability | Moisture-sensitive; stable under recommended storage conditions (cool, dry, inert atmosphere).[3] | |

| Reactivity | Reacts readily with nucleophiles such as water, alcohols, and amines.[4] |

Safety and Handling

1-Methylpiperidine-4-carbonyl chloride hydrochloride is a hazardous substance that requires careful handling in a controlled laboratory environment.[1]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity / Corrosivity | GHS05, GHS07 | Danger | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage.[1] |

Core Handling Protocols:

-

Engineering Controls: Always handle within a certified chemical fume hood to avoid inhalation of dust or vapors.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields or a face shield.[5]

-

Moisture Prevention: Due to its reactivity with water, handle under an inert atmosphere (e.g., nitrogen or argon). Use dry glassware and solvents to prevent hydrolysis.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[3][5]

Chemical Reactivity: The Nucleophilic Acyl Substitution Hub

The synthetic utility of 1-Methylpiperidine-4-carbonyl chloride is anchored in the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic acyl substitution. This predictable reactivity allows for the construction of diverse molecular architectures.

The primary reactions involve the displacement of the chloride leaving group by a nucleophile (Nu:), such as an amine, alcohol, or water. The presence of a base (e.g., triethylamine, pyridine) is often required to scavenge the HCl byproduct, driving the reaction to completion.

Caption: Core reactivity pathways of 1-Methylpiperidine-4-carbonyl chloride.

Synthesis and Experimental Protocols

The standard laboratory synthesis of 1-Methylpiperidine-4-carbonyl chloride involves the conversion of the corresponding carboxylic acid using a chlorinating agent.

Workflow: General Synthesis Pathway

Caption: Standard workflow for the synthesis of the target acyl chloride.

Protocol: Synthesis using Thionyl Chloride

This protocol describes a representative procedure for the preparation of 1-Methylpiperidine-4-carbonyl chloride hydrochloride.

Materials:

-

1-Methylpiperidine-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Nitrogen or Argon gas supply

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer and heating mantle

Methodology:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of nitrogen.

-

Charging the Reactor: Suspend 1-Methylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM (approx. 5-10 mL per gram of acid).

-

Reagent Addition: Cool the suspension to 0 °C using an ice bath. Slowly add thionyl chloride (approx. 1.2-1.5 eq) dropwise via a syringe or dropping funnel. Causality: Slow addition at low temperature is crucial to control the exothermic reaction and minimize side-product formation.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C for DCM). Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours). Causality: Heating to reflux ensures the reaction goes to completion. The reaction produces gaseous HCl and SO₂, which must be vented through a scrubber.

-

Isolation: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting solid is the crude 1-Methylpiperidine-4-carbonyl chloride hydrochloride.

-

Purification: The crude product can often be used directly in the next step. If higher purity is required, it can be purified by recrystallization from an anhydrous solvent system (e.g., DCM/hexane).

Key Applications in Medicinal Chemistry

The primary role of this reagent is as a molecular linker to introduce the N-methylpiperidine pharmacophore.

Synthesis of Amide-Containing Bioactive Molecules

The most common application is in the formation of amide bonds. This is a cornerstone reaction in drug discovery, as the amide bond is stable and prevalent in biological systems. For example, it is a key intermediate in the synthesis of 5-HT1F receptor agonists for migraine treatment.[2] The reaction involves coupling the acyl chloride with a primary or secondary amine.

Caption: Amide bond formation using 1-Methylpiperidine-4-carbonyl chloride.

Library Synthesis for High-Throughput Screening

Given its reliable reactivity, 1-Methylpiperidine-4-carbonyl chloride is an ideal reagent for parallel synthesis. By reacting it with a diverse library of amines or alcohols, chemists can rapidly generate a large number of novel compounds. These libraries are then screened for biological activity against various therapeutic targets, such as kinases or G-protein coupled receptors, accelerating the hit-to-lead process.[6]

Anticipated Spectroscopic Data

While a dedicated spectrum should be acquired for each batch, the following are the expected characteristic signals for 1-Methylpiperidine-4-carbonyl chloride hydrochloride.

-

¹H NMR:

-

A singlet corresponding to the N-CH₃ protons.

-

A series of multiplets for the piperidine ring protons (CH₂ and CH). The signals would be broad due to the hydrochloride salt form and conformational dynamics.

-

-

¹³C NMR:

-

A downfield signal for the carbonyl carbon (C=O) of the acyl chloride.

-

A signal for the N-CH₃ carbon.

-

Signals corresponding to the carbons of the piperidine ring.

-

-

FTIR (Infrared Spectroscopy):

-

A strong, characteristic C=O stretching vibration at a high wavenumber (typically ~1780-1815 cm⁻¹) is indicative of the acyl chloride functional group.

-

Conclusion

1-Methylpiperidine-4-carbonyl chloride is a powerful and versatile intermediate in the field of organic synthesis and drug discovery. Its predictable reactivity, centered on nucleophilic acyl substitution, provides a reliable method for incorporating the pharmaceutically relevant N-methylpiperidine scaffold into a wide range of molecules. A thorough understanding of its properties, handling requirements, and reaction protocols, as outlined in this guide, is essential for researchers aiming to leverage this building block for the efficient synthesis of next-generation therapeutics.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information providing example NMR data for substituted piperidines. [Link]

-

PubChem - NIH. (n.d.). 1-Methylpiperidine-4-carboxylic acid. [Link]

-

PubChem - NIH. (n.d.). 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1). [Link]

-

SpectraBase. (n.d.). 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[13C NMR]. [Link]

- Google Patents. (n.d.). CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride.

-

Semantic Scholar. (n.d.). Synthesis and characterization of 1-carbalkoxymethyl-4-hydroxy-1- methylpiperidinium chlorides. [Link]

-

PubChemLite. (n.d.). 1-methylpiperidine-4-carbonyl chloride hydrochloride (C7H12ClNO). [Link]

-

Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC). [Link]

- Google Patents - European Patent Office. (n.d.). EP 2399907 A1 - Bipiperidinyl-1'-Carbonyl Chloride.

-

ChemBK. (2024). 1-Acetylpiperidine-4-carbonyl chloride. [Link]

- Google Patents - European Patent Office. (n.d.). EP 0976733 B1 - PROCESS FOR PRODUCING 1-CHLOROCARBONYL-4-PIPERIDINOPIPERIDINE OR HYDROCHLORIDE THEREOF.

-

ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities. [Link]

- Google Patents. (n.d.). US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.

- Google Patents. (n.d.). CN114685401A - Synthesis method of di (4-methylpiperazine-1-yl) ketone.

-

ResearchGate. (n.d.). 1H-NMR spectrum of four carbons alkyl chain analog.... [Link]

-

MDPI. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]

-

Royal Society of Chemistry. (n.d.). Carbonyl and thiocarbonyl stabilized 1,4-dihydropyrazines: synthesis and characterization. [Link]

- Google Patents. (n.d.). US7662964B2 - Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof.

-

ResearchGate. (n.d.). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. [Link]

Sources

- 1. 7462-84-2|1-Methylpiperidine-4-carbonyl chloride hydrochloride|BLD Pharm [bldpharm.com]

- 2. US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists - Google Patents [patents.google.com]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mechanism of Action of 1-Methylpiperidin-4-yl carbonochloridate

Abstract

This compound is a bifunctional chemical reagent of significant interest in synthetic organic chemistry, particularly within the realm of medicinal chemistry and drug discovery. Its structure, incorporating a reactive chloroformate group and a tertiary amine-containing piperidine ring, makes it a versatile building block for the synthesis of a diverse array of complex molecules. This guide elucidates the fundamental mechanism of action of this compound, focusing on its chemical reactivity as an acylating agent. We will delve into the mechanistic pathways of its reactions with common nucleophiles, provide illustrative experimental protocols, and discuss its applications in the development of novel chemical entities.

Introduction to this compound

This compound belongs to the class of organic compounds known as chloroformates, which are esters of chloroformic acid[1]. The presence of the highly electronegative chlorine atom attached to the carbonyl carbon renders the molecule particularly susceptible to nucleophilic attack, making it an effective acylating agent. The 1-methylpiperidine moiety is a common structural motif in many biologically active compounds, often contributing to improved pharmacokinetic properties such as aqueous solubility and metabolic stability[2]. The combination of these two functionalities in a single molecule provides a powerful tool for synthetic chemists to introduce the 1-methylpiperidin-4-yloxycarbonyl group into various molecular scaffolds.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₁₂ClNO₂

-

Molecular Weight: 177.63 g/mol

Core Mechanism of Action: Nucleophilic Acyl Substitution

The primary mechanism of action of this compound is a nucleophilic acyl substitution . This reaction is characteristic of acyl chlorides and related compounds, including chloroformates[1]. The reaction proceeds via a two-step addition-elimination pathway.

Step 1: Nucleophilic Attack A nucleophile (Nu:), such as an amine or an alcohol, attacks the electrophilic carbonyl carbon of the chloroformate. This results in the formation of a tetrahedral intermediate, where the carbonyl double bond is broken, and a negative charge resides on the oxygen atom.

Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and collapses by reforming the carbonyl double bond. This is accompanied by the elimination of the chloride ion (Cl⁻), which is an excellent leaving group. The final product is an acylated nucleophile, and a molecule of hydrochloric acid (HCl) is generated as a byproduct. Given that HCl is a strong acid, these reactions are typically conducted in the presence of a non-nucleophilic base to neutralize the acid and drive the reaction to completion[1].

Below is a diagram illustrating the general mechanism of nucleophilic acyl substitution for this compound.

Caption: Workflow for the synthesis of a carbamate derivative.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Chloroformate: Dissolve this compound (1.1 equivalents) in anhydrous dichloromethane and add it dropwise to the cooled solution of aniline and triethylamine over 15-20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-phenyl-1-methylpiperidin-4-yl carbamate.

Applications in Drug Discovery and Development

This compound serves as a valuable building block for the synthesis of complex molecules with potential therapeutic applications. The 1-methylpiperidine moiety is present in a number of approved drugs and clinical candidates, where it can influence properties such as receptor binding, cell permeability, and metabolic stability.[3][4] By using this compound, medicinal chemists can readily introduce this important pharmacophore into lead compounds to optimize their drug-like properties.

Safety and Handling

As a chloroformate, this compound should be handled with care in a well-ventilated fume hood. It is expected to be corrosive and a lachrymator. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.[5][6][7][8] Store the reagent in a cool, dry place away from moisture, as it can hydrolyze.

Conclusion

This compound is a reactive and versatile reagent whose mechanism of action is centered on nucleophilic acyl substitution. Its ability to readily form carbamates and carbonates makes it a powerful tool for the synthesis of complex organic molecules. A thorough understanding of its reactivity and handling requirements is essential for its safe and effective use in research and development, particularly in the pursuit of novel therapeutics.

References

-

Title: Chloroformate - Wikipedia Source: Wikipedia URL: [Link]

-

Title: The dealkylation of tertiary amines with thiophosgene and 1-chloroethyl chlorothionoformate - Journal of Sciences, Islamic Republic of Iran Source: Journal of Sciences, Islamic Republic of Iran URL: [Link]

-

Title: In situ photo-on-demand phosgenation reactions with chloroform for syntheses of polycarbonates and polyurethanes - Kobe University Source: Kobe University Repository URL: [Link]

-

Title: Trichloromethyl chloroformate. Reaction with amines, amino acids, and amino alcohols | The Journal of Organic Chemistry - ACS Publications Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Reaction scheme of BAs with chloroformates, with the structural formulas of the resulting products. - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives - MDPI Source: MDPI URL: [Link]

-

Title: 1-Methyl-4-piperidone - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester - Organic Syntheses Source: Organic Syntheses URL: [Link]

Sources

reactivity of the carbonochloridate group

An In-Depth Technical Guide to the Reactivity of the Carbonochloridate Group

Executive Summary

The carbonochloridate, or chloroformate, functional group (ROC(O)Cl) is a cornerstone of modern organic synthesis, prized for its calibrated reactivity as a versatile acylating agent.[1] Formally the esters of the unstable chloroformic acid, these reagents are instrumental in constructing essential linkages such as carbamates and carbonates, which are foundational to pharmaceuticals, agrochemicals, and materials science.[1][2][3] This guide provides an in-depth exploration of the electronic structure, core reactivity, and synthetic applications of carbonochloridates. We will dissect the causality behind their reaction mechanisms, present field-proven experimental protocols, and address the critical safety considerations required for their handling. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this powerful functional group while ensuring operational safety and experimental robustness.

The Carbonochloridate Functional Group: A Profile

Defining the Moiety

Carbonochloridates are a class of organic compounds characterized by the general formula ROC(O)Cl, where 'R' can be an alkyl or aryl substituent.[4] They are typically colorless, volatile liquids with pungent odors that readily degrade in the presence of moisture.[2][3][4] Their utility stems from their nature as highly reactive intermediates, enabling the efficient introduction of the ROC(O)- group into a wide array of nucleophiles.[4]

Structural and Electronic Properties: The Source of Reactivity

The is analogous to that of more common acyl chlorides and is dictated by its electronic architecture.[1][2] The carbonyl carbon is highly electrophilic due to the inductive electron-withdrawing effects of both the adjacent oxygen atom and the chlorine atom. The chlorine atom also serves as an excellent leaving group, facilitating nucleophilic attack at the carbonyl center.

Influence of the R-Group on Stability and Reactivity

The nature of the substituent 'R' group profoundly impacts the thermal stability and reactivity of the chloroformate. This is a critical consideration for both storage and reaction design. The general order of decreasing stability is a direct consequence of the carbocation stability that can be formed upon decomposition.[5][6]

| R-Group Type | Example(s) | Relative Stability | Causality |

| Aryl | Phenyl chloroformate, Benzyl chloroformate | Highest | Resonance stabilization of the aryl group disfavors decomposition pathways.[5][6] |

| Primary Alkyl | Methyl chloroformate, Ethyl chloroformate | High | Primary carbocations are relatively unstable, slowing decomposition.[5][6] |

| Secondary Alkyl | Isopropyl chloroformate, Isobutyl chloroformate | Moderate | Secondary carbocations are more stable, leading to a greater propensity for decomposition.[5][6] |

| Tertiary Alkyl | tert-Butyl chloroformate | Low | The high stability of the tertiary carbocation makes these derivatives prone to rapid decomposition.[5][6] |

The Core Reaction Mechanism: Nucleophilic Acyl Substitution

The signature reaction of carbonochloridates is nucleophilic acyl substitution.[1] This pathway allows for the formation of a wide range of derivatives, including carbamates, carbonates, and mixed anhydrides.[2]

The mechanism proceeds via a two-step, addition-elimination process. First, the nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a transient tetrahedral intermediate. In the second step, the carbonyl double bond is reformed, and the chloride ion is expelled as the leaving group.

Key Synthetic Transformations and Applications

Synthesis of Carbamates from Amines

The reaction between a chloroformate and a primary or secondary amine to yield a carbamate is arguably its most important application, particularly in medicinal chemistry and peptide synthesis.[2][7][8] Carbamates are stable amide bioisosteres and serve as crucial protecting groups for amines.[7]

-

Application in Protecting Groups: Benzyl chloroformate (Cbz-Cl) and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) are workhorse reagents for introducing the Cbz and Fmoc protecting groups, respectively, onto amino acids during peptide synthesis.[2][4][9]

-

The Schotten-Baumann Reaction: This reaction is frequently performed under Schotten-Baumann conditions, which utilize a two-phase system of an organic solvent and an aqueous base (e.g., NaOH or NaHCO₃).[9][10] The base serves the critical dual role of neutralizing the HCl byproduct, which drives the reaction forward, and ensuring the amine remains in its deprotonated, nucleophilic state.[10][11]

Synthesis of Carbonate Esters from Alcohols

Carbonochloridates react with alcohols or phenols in the presence of a base (like pyridine or triethylamine) to form symmetrical or unsymmetrical carbonate esters.[2] This transformation is essential for producing various polymers, such as polycarbonates, and fine chemicals.[1][12]

Application as Derivatization Agents for Chromatography

In analytical chemistry, carbonochloridates are widely used as derivatization agents, especially for gas chromatography-mass spectrometry (GC-MS) analysis.[2][4] They rapidly convert polar, non-volatile compounds containing -OH, -NH₂, or -SH groups into less polar, more volatile carbamate or carbonate derivatives.[2][4] This chemical modification significantly improves chromatographic peak shape, thermal stability, and analytical sensitivity.[13][14]

Practical Considerations and Experimental Protocols

Synthesis of Carbonochloridates

The classical and most widespread industrial method for synthesizing carbonochloridates is the reaction of an alcohol or phenol with phosgene (COCl₂).[3][5][6] Due to the extreme toxicity of phosgene, safer alternatives such as solid triphosgene (bis(trichloromethyl)carbonate) are often used in laboratory settings, which generates phosgene in situ.[15]

A significant advancement in safety and convenience is the "photo-on-demand" synthesis.[12][16][17] This method involves the UV irradiation of a chloroform solution containing the desired alcohol under an oxygen atmosphere, generating the chloroformate in situ and avoiding the handling of phosgene or its precursors.[16][18]

Protocol: General Procedure for Carbamate Synthesis (Schotten-Baumann Conditions)

This protocol describes a self-validating system where the progress can be monitored by TLC, and the endpoint is characterized by the consumption of the starting amine.

Materials:

-

Primary or secondary amine (1.0 equiv)

-

Chloroformate (e.g., benzyl chloroformate) (1.05-1.2 equiv)

-

Dichloromethane (DCM) or Diethyl Ether

-

Aqueous base (e.g., 2 M NaOH or saturated NaHCO₃)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equiv) in the organic solvent and the aqueous base. The use of a biphasic system is key to sequestering the HCl byproduct and maintaining the amine's nucleophilicity.[9][10]

-

Cooling: Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath. This is crucial for controlling the exothermic reaction and minimizing the hydrolysis of the highly reactive chloroformate.

-

Reagent Addition: Dissolve the chloroformate (1.1 equiv) in a small amount of the same organic solvent and add it to a dropping funnel. Add the chloroformate solution dropwise to the cooled amine mixture over 15-30 minutes. A slow addition rate is essential to maintain temperature control.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is fully consumed.

-

Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent (2x). Combine the organic layers.

-

Washing: Wash the combined organic phase with 1 M HCl (to remove any unreacted base), followed by water, and finally brine. This sequence ensures the removal of impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carbamate.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired carbamate.[7]

Protocol: Derivatization of Amines for GC-MS Analysis

Materials:

-

Amine sample in an appropriate solvent

-

Alkyl chloroformate (e.g., ethyl or isobutyl chloroformate)

-

Aprotic solvent (e.g., toluene or acetonitrile)

-

Base (e.g., pyridine or aqueous sodium borate buffer)

-

Extraction solvent (e.g., hexane or ethyl acetate)

Methodology:

-

Sample Preparation: To 1 mL of the sample (aqueous or buffered), add the aprotic solvent containing the base (if not already present).

-

Derivatization: Add the alkyl chloroformate solution and vortex vigorously for 1-5 minutes. The reaction is typically rapid at room temperature.[14][19]

-

Extraction: Add the extraction solvent and vortex again to extract the newly formed, less polar carbamate derivative into the organic layer.[19]

-

Analysis: Carefully transfer the top organic layer to a GC vial for injection and analysis.[19] The conversion to a carbamate enhances volatility and improves chromatographic performance.[13]

Safety, Handling, and Storage

Authoritative Insight: The high reactivity that makes carbonochloridates synthetically useful also renders them hazardous. A robust safety culture is non-negotiable when handling these reagents.

Inherent Hazards

-

Toxicity & Corrosivity: Chloroformates are toxic, corrosive, and lachrymatory (tear-inducing).[4][20] Inhalation can cause severe damage to the respiratory tract, potentially leading to pulmonary edema, and symptoms may be delayed.[5][21] Skin and eye contact can cause severe chemical burns.[20]

-

Reactivity with Water: They react with water, moist air, and protic solvents to release the parent alcohol, carbon dioxide, and corrosive hydrochloric acid gas.[4][5][6][22] This hydrolysis can cause pressure buildup in sealed containers.

Best Practices for Safe Handling and Storage

-

Engineering Controls: Always handle chloroformates in a well-ventilated chemical fume hood.[4][23]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, solvent-resistant gloves (check manufacturer compatibility data), and a flame-retardant lab coat.[20][22][23]

-

Inert Conditions: Handle and transfer under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. Use dry glassware and solvents.

-

Storage: Store in tightly sealed, properly labeled containers in a cool, dry, well-ventilated area away from moisture, heat, and incompatible materials like bases, alcohols, and strong oxidizing agents.[4][22]

Decontamination and Spill Management

In case of a spill, evacuate the area. Use an absorbent material like sand or vermiculite to contain the spill. Do not use water. The spill should be neutralized cautiously with a solution of sodium bicarbonate or a similar weak base before disposal according to institutional guidelines.

Conclusion

The carbonochloridate group is a powerful and versatile tool in the synthetic chemist's arsenal. Its predictable reactivity through the nucleophilic acyl substitution mechanism provides reliable access to carbamates, carbonates, and other essential molecular structures. Understanding the electronic factors governing its reactivity, the influence of the R-group on stability, and the nuances of reaction conditions like the Schotten-Baumann protocol is paramount to its successful application. By coupling this deep mechanistic knowledge with stringent safety and handling protocols, researchers can fully and safely exploit the synthetic potential of this important functional group.

References

-

Liang, F., Yanai, M., Suzuki, Y., & Tsuda, A. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Letters, 22(10), 3566–3569. [Link]

-

Wikipedia. (n.d.). Chloroformate. [Link]

-

Lokey Lab Protocols. (2017). Schotten-Baumann Reaction. Wikidot. [Link]

-

Synthesis and Application of Novel Glyoxylate-derived Chloroformates. (n.d.). Synlett. [Link]

-

Georganics. (n.d.). Chloroformates. [Link]

-

Grokipedia. (n.d.). Chloroformate. [Link]

-

National Research Council. (2014). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 20. The National Academies Press. [Link]

-

Georganics. (n.d.). Chloroformates. [Link]

-

Liang, F., Yanai, M., Suzuki, Y., & Tsuda, A. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. ResearchGate. [Link]

-

Vasconcelos, A. M., & Gloria, M. B. A. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry, 59(15), 8096-8103. [Link]

-

Gotor-Miguel, A., Gotor, V., & García, M. D. G. (2023). Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications. Molecules, 28(4), 1686. [Link]

-

Yanai, M. (2022). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform. Kobe University Repository. [Link]

-

National Center for Biotechnology Information. (n.d.). Chloroformates Acute Exposure Guideline Levels. [Link]

-

Liang, F., Yanai, M., Suzuki, Y., & Tsuda, A. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Letters. [Link]

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

-

Semantic Scholar. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. [Link]

-

ACS Publications. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Letters. [Link]

-

Gáspár, D., Kollarics, D., & Kégl, T. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(50), 47863–47870. [Link]

-

Singh, B. (n.d.). Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

-

Scribd. (n.d.). Chemists' Guide to Chloroformate Synthesis. [Link]

-

Request PDF. (2025). Preparation of Carbamates from Amines and Alcohols under Mild Conditions. [Link]

-

Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]

-

ResearchGate. (n.d.). The derivatization scheme of alkyl amines with FMOC-Cl. [Link]

-

Houben-Weyl. (n.d.). Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. [Link]

-

Husek, P., & Simek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 2(1), 23-43. [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]

-

ReAnIn. (2026). Chloroformate Market Growth Drivers & Analysis. [Link]

-

New Jersey Department of Health. (2000). HAZARD SUMMARY: ETHYL CHLOROFORMATE. [Link]

-

Willingdon College, Sangli. (n.d.). Protection and deprotection. [Link]

-

BYJU'S. (2019). Schotten Baumann Reaction. [Link]

-

CORE. (n.d.). Synthesis of some starch carbamates and related compounds. [Link]

-

ResearchGate. (n.d.). Structure–reactivity correlations in the aminolysis of aryl chloroformates. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Chloroformate - Wikipedia [en.wikipedia.org]

- 3. Chloroformates - Georganics [georganics.sk]

- 4. Chloroformates - Georganics [georganics.sk]

- 5. nationalacademies.org [nationalacademies.org]

- 6. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]

- 10. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 11. byjus.com [byjus.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 16. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates [organic-chemistry.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. semanticscholar.org [semanticscholar.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. download.basf.com [download.basf.com]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 22. nj.gov [nj.gov]

- 23. merckmillipore.com [merckmillipore.com]

A Technical Guide to Key Intermediates in Pharmaceutical Synthesis

Introduction: The Cornerstone of Pharmaceutical Manufacturing

In the intricate multi-step process of synthesizing an Active Pharmaceutical Ingredient (API), intermediates are the essential chemical compounds formed at each stage.[] They are the foundational building blocks, serving as the precursors for the final API.[2] The quality, purity, and efficient production of these intermediates directly dictate the efficacy, safety, and cost-effectiveness of the final drug product.[2][3] Any impurities or instability in an intermediate can compromise the final product's safety, potentially leading to toxicity.[4] Therefore, a deep understanding of the synthesis, classification, and quality control of key intermediates is paramount for professionals in drug development. This guide provides a technical overview of these critical components, offering insights into their classification, synthesis through case studies of blockbuster drugs, modern manufacturing strategies, and the rigorous analytical controls required.

Classification of Key Pharmaceutical Intermediates

Pharmaceutical intermediates can be categorized based on their chemical structure and functional role in the synthetic pathway. This classification helps in understanding their reactivity, potential for impurity formation, and the specific analytical methods required for their characterization.

-

Chiral Intermediates: A significant portion of modern drugs are chiral, meaning they exist as non-superimposable mirror images (enantiomers).[5][6] Often, only one enantiomer possesses the desired therapeutic effect, while the other may be inactive or even harmful.[5][6] Chiral intermediates are crucial for building the correct stereochemistry into the final API.[4][7] Their synthesis requires specialized techniques like asymmetric catalysis or chiral resolution to produce a single, desired isomer.[] Over 60% of small-molecule drugs on the market are chiral, underscoring the importance of these precise building blocks.[9]

-

Heterocyclic Intermediates: These are organic compounds containing a ring structure with at least one atom other than carbon, such as nitrogen, oxygen, or sulfur.[][11] Heterocyclic scaffolds are fundamental to medicinal chemistry, with over 85% of modern pharmaceuticals containing at least one heterocyclic moiety.[11] They are prevalent in a wide range of drugs, including antibiotics, anticancer agents, and cardiovascular medications.[2][12] Common examples include pyridine, pyrrole, thiazole, and imidazole derivatives.[11][12]

-

Fluorinated Intermediates: The incorporation of fluorine into drug molecules can significantly enhance their metabolic stability, binding affinity, and bioavailability.[12] This has led to a high demand for fluorinated intermediates in drug development. The synthesis of these intermediates often involves specialized fluorinating agents and reaction conditions.

-

Protected Intermediates: In complex syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with subsequent reactions. This is achieved by introducing a "protecting group," which can be selectively removed later. The resulting compound is a protected intermediate. The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal.

Logical Framework for Pharmaceutical Intermediate Synthesis

The journey from starting materials to a final API is a carefully planned process. The following diagram illustrates the central role of intermediates in this workflow.

Caption: Workflow of API synthesis highlighting quality control checkpoints for intermediates.

Case Studies: Synthesis of Blockbuster Drugs

Examining the synthetic routes of commercially successful drugs provides valuable insights into the practical application and challenges associated with key intermediates.

Case Study 1: Atorvastatin (Lipitor®)

Atorvastatin is a widely prescribed statin drug used to lower cholesterol.[13] Its synthesis has been extensively optimized, with the Paal-Knorr pyrrole synthesis being a common industrial method.[14] This convergent approach involves the synthesis of two crucial intermediates which are then combined to form the core structure of the drug.[14]

One of the key intermediates is a chiral amino-ester side chain, which provides the necessary stereochemistry for the drug's activity. A green-by-design, two-step, three-enzyme process has been developed for the synthesis of a key chiral intermediate in the manufacture of atorvastatin.[15] The first step involves the biocatalytic reduction of ethyl-4-chloroacetoacetate using a ketoreductase (KRED) to produce (S)-ethyl-4-chloro-3-hydroxybutyrate with high yield and enantiomeric excess.[15]

Key Intermediates in Atorvastatin Synthesis:

| Intermediate Name | Synthetic Role | Key Synthetic Transformation |

| (S)-ethyl-4-chloro-3-hydroxybutyrate | Chiral side-chain precursor | Biocatalytic reduction of a ketone |

| 1,4-diketone fragment | Forms the pyrrole ring | Stetter reaction |

Experimental Protocol: Biocatalytic Reduction for a Chiral Atorvastatin Intermediate [15]

-

Reaction Setup: A buffered aqueous solution is prepared containing ethyl-4-chloroacetoacetate, glucose, and NADP+.

-

Enzyme Addition: A ketoreductase (KRED) and a glucose dehydrogenase (GDH) are added to the reaction mixture. The GDH is used for cofactor regeneration.

-

Reaction Conditions: The reaction is maintained at a controlled pH and temperature, typically around neutral pH and ambient temperature.

-

Workup and Isolation: After the reaction is complete, the product, (S)-ethyl-4-chloro-3-hydroxybutyrate, is extracted using an organic solvent.

-

Purification: The isolated product is then purified, often by distillation or chromatography, to achieve the desired purity.

Case Study 2: Sofosbuvir (Sovaldi®)

Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C.[16] It is a phosphoramidate prodrug that is metabolized in the body to its active form.[17] The synthesis of sofosbuvir presents several challenges, including the stereoselective installation of a chiral phosphorus center and the construction of a fluorinated nucleoside.[18]

A critical intermediate in many synthetic routes is a chiral phosphoramidate reagent, often prepared as a phosphorochloridate.[16] This activated intermediate is then coupled with a protected fluorinated nucleoside to form the phosphoramidate linkage.[16] The stereoselectivity of this coupling reaction is crucial for the final drug's efficacy.

Key Intermediates in Sofosbuvir Synthesis:

| Intermediate Name | Synthetic Role | Key Synthetic Transformation |

| Protected 2'-Deoxy-2'-fluoro-2'-C-methyluridine | Core nucleoside structure | Glycosylation and fluorination |

| (2S)-Isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate | Chiral phosphoramidate side-chain | Phosphorylation of an amino acid ester |

Experimental Protocol: Synthesis of a Chiral Phosphorochloridate Intermediate for Sofosbuvir [16]

-

Materials: L-alanine isopropyl ester hydrochloride, phenyl dichlorophosphate, triethylamine, and an anhydrous solvent like dichloromethane.

-

Reaction Setup: L-alanine isopropyl ester hydrochloride is dissolved in anhydrous dichloromethane and cooled to 0 °C under an inert atmosphere.

-

Base Addition: Triethylamine is added dropwise to neutralize the hydrochloride salt.

-

Phosphorylation: A solution of phenyl dichlorophosphate in anhydrous dichloromethane is added dropwise at 0 °C.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup and Isolation: Upon completion, the reaction mixture is filtered to remove triethylamine hydrochloride, and the solvent is evaporated under reduced pressure to yield the crude phosphorochloridate intermediate. This intermediate is often used immediately in the next step due to its reactivity.

Modern Synthetic Strategies for Intermediate Production

The pharmaceutical industry is continually seeking more efficient, sustainable, and cost-effective methods for synthesizing intermediates. Several modern strategies are being employed to achieve these goals.

-

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions, often leading to greener processes.[19] As seen in the atorvastatin case study, enzymes like ketoreductases can be used to produce chiral intermediates with high enantiomeric purity.[15][19]

-

Flow Chemistry: Conducting reactions in continuous flow reactors instead of traditional batch reactors can offer better control over reaction parameters, improved safety, and easier scale-up.

-

Catalytic C-H Activation: This strategy involves the direct functionalization of carbon-hydrogen bonds, which can shorten synthetic routes by eliminating the need for pre-functionalized starting materials.[20]

-

Green Chemistry: This approach focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. This includes the use of safer solvents, renewable feedstocks, and energy-efficient processes.[21]

The following diagram illustrates a decision-making process for selecting a synthetic strategy.

Caption: Decision tree for selecting a synthetic strategy for an intermediate.

Analytical and Quality Control of Intermediates

Rigorous analytical testing is essential to ensure the quality and purity of pharmaceutical intermediates.[22] The presence of impurities can affect the yield and purity of the final API and may even pose a safety risk.[4] International Council for Harmonisation (ICH) guidelines, such as ICH Q7, provide a framework for Good Manufacturing Practice (GMP) for APIs and their intermediates.[23][24]

Key Analytical Techniques for Intermediate QC:

| Technique | Application | Information Provided |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, impurity profiling, quantitative analysis | Separation and quantification of the main component and impurities.[22][25] |

| Gas Chromatography (GC) | Analysis of volatile impurities, residual solvents | Detection and quantification of volatile organic compounds.[22][26] |

| Mass Spectrometry (MS) | Structure elucidation, impurity identification | Determination of molecular weight and structural information.[22][25] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure confirmation, stereochemistry determination | Detailed information about the molecular structure and connectivity of atoms.[22] |

| Infrared (IR) Spectroscopy | Functional group analysis | Identification of characteristic chemical bonds and functional groups.[26] |

According to ICH guidelines, defined intermediates should be manufactured under GMP conditions, which include documented control of impurities, traceability of materials, and validated processes.[23]

Conclusion

Key intermediates are the lynchpin of pharmaceutical synthesis.[2][27] The efficiency, robustness, and quality of their production have a direct and significant impact on the final drug product. As demonstrated through the case studies of atorvastatin and sofosbuvir, the synthesis of these intermediates often involves complex and highly specific chemical transformations. The continuous evolution of synthetic methodologies, driven by principles of green chemistry, biocatalysis, and process intensification, is enabling the development of more sustainable and cost-effective routes to these critical molecules.[20][28] Coupled with stringent analytical and quality control measures, a deep understanding and mastery of intermediate synthesis are fundamental to the success of the pharmaceutical industry in delivering safe and effective medicines.

References

-

6 Things You Need to Know About Pharmaceutical Intermediate. (2023, February 10). Protheragen. [Link]

-

Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Mlunias. [Link]

-

Synthetic Routes to Sofosbuvir. ResearchGate. [Link]

-

Chiral Drug Intermediate: Impact On Drug Efficacy And Safety. Pharmaffiliates. [Link]

-

The role of intermediates in the manufacturing of APIs. EFCG. [Link]

-

Pharmaceutical Intermediates Types Guide. (2025, November 26). Wolfa. [Link]

-

Comprehensive Guide to Pharmaceutical Intermediates: Types and Technologies. (2024, November 29). Medicilon. [Link]

-

The Significance of Chiral Intermediates in Modern Drug Discovery. (2026, January 25). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Techniques for Quality Control in Pharmaceutical Analysis. (2023, May 11). Journal of Chemical and Pharmaceutical Research. [Link]

-

Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. (2025, October 8). International Journal of Advances in Engineering and Management. [Link]

-

The synthesis of atorvastatin intermediates. Atlantis Press. [Link]

-

Chiral Intermediates: Precision Molecules Driving Pharma. (2025, September 28). At Tianming Pharmaceutical. [Link]

-

A green-by-design biocatalytic process for atorvastatin intermediate. RSC Publishing. [Link]

-

The synthetic routes to atorvastatin intermediate. ResearchGate. [Link]

-

Novel Synthetic Methodologies in Medicinal Chemistry for Drug Discovery. (2025, January 15). ManTech Publications. [Link]

-

[18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action. PMC. [Link]

-

Heterocyclic Compounds in Medicinal Chemistry. MDPI. [Link]

-

New Synthetic Methodology for Drug-like Molecules. PMC. [Link]

-

Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022?. PubMed. [Link]

-

A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis. Journal of Medicinal and Chemical Sciences. [Link]

-

Sofosbuvir: A New Oral Once-Daily Agent for The Treatment of Hepatitis C Virus Infection. U.S. Pharmacist. [Link]

-

Stereoselective Synthesis of Sofosbuvir through Nucleoside Phosphorylation Controlled by Kinetic Resolution. ResearchGate. [Link]

-

Analytical Techniques in Pharmaceutical Analysis. (2024, December 13). LinkedIn. [Link]

-

Analytical Techniques In Drug Quality Control. IJCRT.org. [Link]

-

An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PMC. [Link]

-

Sofosbuvir (Sovaldi). Basicmedical Key. [Link]

-

Key Analytical Techniques Powering Pharmaceutical Quality Control. (2024, April 28). PharmaVED. [Link]

-

ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. (2024, December 15). Pharmaguideline. [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. [Link]

-

ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). [Link]

-

Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. (2025, November 14). IntuitionLabs.ai. [Link]

-

An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. [Link]

-

Synthesis of Drugs. Drug Design Org. [Link]

-

Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Zhao Group @ UIUC - University of Illinois. [Link]

Sources

- 2. mlunias.com [mlunias.com]

- 3. scllifesciences.com [scllifesciences.com]

- 4. chemoxpharma.com [chemoxpharma.com]

- 5. efcg.cefic.org [efcg.cefic.org]

- 6. nbinno.com [nbinno.com]

- 7. arborpharmchem.com [arborpharmchem.com]

- 9. tianmingpharm.com [tianmingpharm.com]

- 11. ijaem.net [ijaem.net]

- 12. tianmingpharm.com [tianmingpharm.com]

- 13. atlantis-press.com [atlantis-press.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. A green-by-design biocatalytic process for atorvastatin intermediate - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Sofosbuvir: A New Oral Once-Daily Agent for The Treatment of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]

- 20. A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis [jmchemsci.com]

- 21. arborpharmchem.com [arborpharmchem.com]

- 22. jocpr.com [jocpr.com]

- 23. tianmingpharm.com [tianmingpharm.com]

- 24. intuitionlabs.ai [intuitionlabs.ai]

- 25. ijcrt.org [ijcrt.org]

- 26. pharmaved.com [pharmaved.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. admin.mantechpublications.com [admin.mantechpublications.com]

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as one of the most prolific and versatile scaffolds in medicinal chemistry.[1][2][3] Its frequent appearance in both natural products and a vast array of synthetic drugs underscores its significance as a "privileged structure" in the design of new therapeutic agents.[4] This guide provides a comprehensive technical overview of the role of piperidine derivatives in drug discovery, from fundamental structural considerations and synthetic strategies to their broad pharmacological applications and the nuanced structure-activity relationships that govern their efficacy.

The Piperidine Scaffold: A Privileged Structural Motif

Piperidine is a non-aromatic, six-membered heterocycle containing five carbon atoms and one nitrogen atom, all in an sp3-hybridized state.[1][2][5] This seemingly simple structure confers a unique combination of properties that make it an invaluable building block for medicinal chemists.

The piperidine ring can adopt various conformations, with the chair form being the most stable. This three-dimensional geometry allows for precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets.[4] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating strong and specific binding to enzyme active sites and receptors.[4] The presence of the piperidine motif can also modulate a molecule's physicochemical properties, such as lipophilicity and aqueous solubility, thereby improving its pharmacokinetic profile (ADME - absorption, distribution, metabolism, and excretion).[4]

The metabolic stability of the piperidine scaffold is another key advantage, although this can be influenced by the substitution pattern, particularly at positions adjacent to the nitrogen atom.[4]

Synthetic Strategies for Piperidine Derivatives

The construction of the piperidine ring and its derivatives is a well-established area of organic chemistry, with a multitude of synthetic routes available. The choice of method often depends on the desired substitution pattern and stereochemistry.

Hydrogenation of Pyridine Precursors

One of the most common and direct methods for synthesizing piperidines is the hydrogenation of corresponding pyridine derivatives.[5][6] This can be achieved using various catalysts, including heterogeneous catalysts like Raney nickel and noble metal catalysts such as rhodium and ruthenium.[2][6] Asymmetric hydrogenation techniques have also been developed to afford chiral piperidines with high enantioselectivity.[6]

Intramolecular Cyclization Reactions

Intramolecular cyclization strategies involve the formation of the piperidine ring from an acyclic precursor containing a nitrogen source and an electrophilic center. These reactions can proceed through various mechanisms, including reductive amination and radical cyclization.[2][6]

Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient and atom-economical approach to highly substituted piperidines. The Mannich reaction is a classic example that can be adapted to produce piperidin-4-one derivatives.[7]

Experimental Protocol: Synthesis of a Piperidin-4-one Derivative via Mannich Reaction

This protocol describes a general procedure for the synthesis of a substituted piperidin-4-one, a common intermediate in the synthesis of various biologically active piperidine derivatives.

Materials:

-

Substituted benzaldehyde (1 equivalent)

-

Substituted acetone (1 equivalent)

-

Ammonium acetate (1 equivalent)

-

Ethanol

-

Diethyl ether

-

Concentrated hydrochloric acid

-

Concentrated ammonia solution

Procedure:

-

A mixture of the substituted benzaldehyde (0.1 mol), substituted acetone (0.1 mol), and ammonium acetate (0.1 mol) in ethanol (50 mL) is gently heated.

-

The reaction mixture is then poured into diethyl ether (100 mL) and treated with concentrated hydrochloric acid (30 mL).

-

The precipitated hydrochloride salt of the piperidin-4-one is collected by filtration and washed with an ethanol-ether mixture.

-

The free base is liberated by suspending the hydrochloride salt in water and adding concentrated ammonia solution until the solid dissolves.

-

Dilution with water affords the free piperidin-4-one derivative, which can be further purified by recrystallization or chromatography.

Pharmacological Applications of Piperidine Derivatives

The versatility of the piperidine scaffold is reflected in the broad spectrum of pharmacological activities exhibited by its derivatives.[1][5][8] They are integral components of drugs across numerous therapeutic classes.[1][2][6]

Central Nervous System (CNS) Disorders

Piperidine derivatives have a profound impact on the treatment of CNS disorders.

-

Antipsychotics: Drugs like haloperidol and risperidone, which contain a piperidine moiety, are used to manage schizophrenia and other psychotic disorders.[1][8]

-

Analgesics: The piperidine ring is a core component of potent opioid analgesics such as fentanyl and meperidine.[8]

-

Alzheimer's Disease: Donepezil, a piperidine derivative, is a widely used acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[1][2][8][9] The benzyl-piperidine group in Donepezil plays a crucial role in binding to the catalytic site of the acetylcholinesterase enzyme.[1][10]

-

Parkinson's Disease: Some piperidine derivatives are being investigated as inhibitors of phosphodiesterase-8 (PDE8) for the potential treatment of Parkinson's and other neurodegenerative diseases.[11]

Oncology

In the field of oncology, piperidine derivatives have emerged as important therapeutic agents.[1][12][13]

-

Kinase Inhibitors: Crizotinib, an anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) dual inhibitor, incorporates a piperidine ring that contributes to its optimal pharmacological properties.[1]

-

Tubulin Polymerization Inhibitors: Certain novel piperidine derivatives act as colchicine binding site inhibitors, inducing apoptosis and inhibiting epithelial-mesenchymal transition in cancer cells.[14]

-

Modulators of Signaling Pathways: Piperidine-containing compounds have been shown to regulate crucial signaling pathways involved in cancer progression, such as STAT-3, NF-κB, and PI3K/Akt.[12]

Infectious Diseases

The piperidine scaffold is also found in agents used to combat infectious diseases.

-

Antiviral Agents: Some N-benzyl piperidine derivatives have shown inhibitory activity against the H1N1 influenza virus.[1] Other derivatives have been investigated as potential inhibitors of the SARS-CoV-2 main protease.[1]

-

Antibacterial and Antifungal Agents: Various synthetic piperidine derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.[7][15][16]

Other Therapeutic Areas

The applications of piperidine derivatives extend to numerous other areas, including:

-

Antihistamines: Fexofenadine and loratadine are widely used antihistamines containing a piperidine core.[8]

-

Antidiabetic Agents: Alogliptin, a DPP-4 inhibitor for the treatment of type 2 diabetes, features a piperidine moiety.[17]

-

Anticoagulants and Antiplatelet Agents: The piperidine scaffold is present in drugs developed as anticoagulants and antiaggregants.[3]

Structure-Activity Relationship (SAR) and Drug Design Principles

The biological activity of piperidine derivatives can be finely tuned by modifying the substitution pattern on the piperidine ring and the nature of the substituents. Understanding the structure-activity relationship (SAR) is crucial for rational drug design.